molecular formula C22H20FN7O2 B3413965 1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946285-23-0

1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3413965
CAS No.: 946285-23-0
M. Wt: 433.4 g/mol
InChI Key: GZRKCXQPHDSWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety substituted by a 4-fluorobenzoyl group and a 4-methoxyphenyl ring. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes (e.g., kinases, phosphodiesterases) and receptors . The 4-fluorobenzoyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl substituent may influence electronic properties and binding affinity.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c1-32-18-8-6-17(7-9-18)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)15-2-4-16(23)5-3-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRKCXQPHDSWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Attachment of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the triazolopyrimidine core.

    Formation of the Piperazine Ring: The piperazine ring is then synthesized and attached to the triazolopyrimidine core through a condensation reaction.

    Introduction of the Fluorobenzoyl Group: Finally, the fluorobenzoyl group is introduced via an acylation reaction, typically using a fluorobenzoyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 1-(4-hydroxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine.

    Reduction: 1-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Triazolo[4,5-d]Pyrimidine Derivatives
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)
  • Core : Similar triazolo[4,5-d]pyrimidine backbone.
  • Substituents : Benzoxazol-2-yl and benzyl groups instead of fluorobenzoyl/piperazine.
  • Key Difference : The sulfide linkage and lack of piperazine reduce polarity compared to the target compound.
Anti-platelet/Antibacterial Triazolopyrimidines ()
  • Core: Triazolo[4,5-d]pyrimidine with thioether or cyclopropylamino substituents.
  • Substituents : Varied groups (e.g., 2-hydroxyethoxy, difluorophenylcyclopropane) enhance solubility or target specificity.
  • Activity : Demonstrated antiplatelet (IC₅₀: 0.1–10 µM) and antibacterial effects against S. aureus .
  • Comparison : The target compound’s 4-methoxyphenyl group may confer distinct pharmacokinetic profiles due to altered π-π stacking and hydrogen bonding.
2.2. Piperazine-Containing Analogues
[4-(4-Fluorobenzyl)Piperazin-1-yl]Methanones ()
  • Core : Piperazine linked to a fluorobenzyl group.
  • Substituents: Benzoyl chlorides generate diverse methanone derivatives.
  • Activity : Designed as tyrosine kinase inhibitors, with CAS-registered compounds (e.g., 7–12, 15, 16) lacking published data .
  • Key Difference : Absence of the triazolopyrimidine core limits cross-reactivity with purine-binding enzymes.
6-[4-[4,4-Bis(4-Fluorophenyl)Butyl]Piperazin-1-yl]-3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazine ()
  • Core : Triazolo[4,3-b]pyridazine instead of triazolo[4,5-d]pyrimidine.
  • Substituents : Bis(4-fluorophenyl)butyl chain enhances hydrophobicity.
  • Application : Patent-listed for undisclosed therapeutic uses, likely targeting CNS or oncology pathways .
2.3. Pyrazolo[1,5-a]Pyrimidinones (–14)
  • Core: Pyrazolo[1,5-a]pyrimidinone (e.g., MK63, MK66, MK85).
  • Substituents : Fluorophenyl, methoxyphenyl, or trifluoromethyl groups.
  • Activity : Evaluated for kinase inhibition; MK63 (tetrafluorophenyl) showed enhanced metabolic stability over MK66 (methoxyphenyl) .
  • Comparison: The triazolopyrimidine core in the target compound may offer stronger π-stacking interactions than pyrazolo[1,5-a]pyrimidinones.

Contradictions and Limitations

  • Evidence Gaps : Many analogues (e.g., CAS-registered compounds in ) lack published activity data, complicating direct comparisons.
  • Structural-Activity Paradox : While fluorinated groups generally enhance stability, excessive hydrophobicity (e.g., bis(4-fluorophenyl) in ) may reduce bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.